3,8-Diamino-5-ethyl-6-methylphenanthridinium
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Overview
Description
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium is a synthetic organic compound known for its intercalating properties with DNA. This compound is structurally related to phenanthridine and is often used in molecular biology and biochemistry for its ability to bind to nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the phenanthridinium ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process generally includes the same synthetic routes but optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the phenanthridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated phenanthridinium compounds .
Scientific Research Applications
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying molecular interactions.
Biology: Employed in DNA staining and visualization techniques due to its intercalating properties.
Medicine: Investigated for its potential anti-tumor and anti-viral activities.
Industry: Utilized in the production of dyes and as a component in certain analytical techniques.
Mechanism of Action
The primary mechanism of action for 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium involves intercalation into DNA. This means the compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting the function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, making it useful in various biological and medical applications.
Comparison with Similar Compounds
Similar Compounds
Ethidium bromide: Another phenanthridinium derivative known for its DNA intercalating properties.
Propidium iodide: A similar compound used for staining and identifying dead cells in flow cytometry.
Acridine orange: A dye that also intercalates with DNA and is used in fluorescence microscopy.
Uniqueness
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium is unique due to its specific structural modifications, which can enhance its binding affinity and specificity for nucleic acids compared to other similar compounds. These modifications can also influence its fluorescence properties, making it a valuable tool in various analytical and research applications .
Properties
CAS No. |
62895-25-4 |
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Molecular Formula |
C16H18N3+ |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
5-ethyl-6-methylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C16H17N3/c1-3-19-10(2)15-8-11(17)4-6-13(15)14-7-5-12(18)9-16(14)19/h4-9,18H,3,17H2,1-2H3/p+1 |
InChI Key |
DINQFGXYZLYRRH-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C)N)N |
Origin of Product |
United States |
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